Cas no 38214-46-9 (6-Aminopyrimidine-4-carboxylic acid)

6-Aminopyrimidine-4-carboxylic acid is a versatile organic compound with significant applications in pharmaceutical research. This compound features a pyrimidine ring substituted with an amino and carboxylic acid groups, providing a platform for various synthetic transformations. Its key advantages include high purity, stability, and the ability to participate in numerous chemical reactions, making it a valuable tool in drug discovery and medicinal chemistry.
6-Aminopyrimidine-4-carboxylic acid structure
38214-46-9 structure
Product Name:6-Aminopyrimidine-4-carboxylic acid
CAS No:38214-46-9
MF:C5H5N3O2
MW:139.112100362778
MDL:MFCD07783937
CID:322774
PubChem ID:247328
Update Time:2025-06-25

6-Aminopyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Aminopyrimidine-4-carboxylic acid
    • H-6APY4-OH
    • 4-Pyrimidinecarboxylic acid, 6-amino- (7CI,9CI)
    • 4-Pyrimidinecarboxylicacid, 6-amino-
    • 6-amino-4-Pyrimidinecarboxylic acid
    • 6-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID
    • EN300-202473
    • H-6APY4-OH;4-Pyrimidinecarboxylic acid, 6-amino- (7CI,9CI)
    • SB56471
    • CS-W005978
    • SCHEMBL557808
    • 6-aminopyrimidine-4-carboxylicacid
    • DS-11632
    • 38214-46-9
    • MFCD07783937
    • AC-31864
    • AKOS005264122
    • A873899
    • NSC61750
    • J-518257
    • KXPKWHNZKVLCRR-UHFFFAOYSA-N
    • NSC-61750
    • FT-0648564
    • NSC 61750
    • DTXSID40289519
    • BETA-D-GLUCOPYRANOSIDURONICACID
    • AMY5581
    • DB-069652
    • MDL: MFCD07783937
    • Inchi: 1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8)
    • InChI Key: KXPKWHNZKVLCRR-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(N)N=CN=1)=O

Computed Properties

  • Exact Mass: 139.03800
  • Monoisotopic Mass: 139.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.1A^2
  • XLogP3: -0.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.533
  • Melting Point: No data available
  • Boiling Point: 436.9°Cat760mmHg
  • Flash Point: 218°C
  • Refractive Index: 1.663
  • PSA: 89.10000
  • LogP: 0.33820
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6-Aminopyrimidine-4-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Aminopyrimidine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:38214-46-9)6-Aminopyrimidine-4-carboxylic acid
Order Number:A873899
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:41
Price ($):151.0
Email:sales@amadischem.com

Additional information on 6-Aminopyrimidine-4-carboxylic acid

Introduction to 6-Aminopyrimidine-4-carboxylic acid (CAS No. 38214-46-9)

6-Aminopyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 38214-46-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activities and structural versatility. The presence of both an amino group at the 6-position and a carboxylic acid moiety at the 4-position imparts unique reactivity and functional properties, making it a valuable scaffold for the synthesis of various bioactive molecules.

The structural features of 6-Aminopyrimidine-4-carboxylic acid facilitate its incorporation into more complex molecular architectures, enabling the development of novel therapeutic agents. Pyrimidine derivatives are particularly noteworthy in medicinal chemistry due to their resemblance to nucleic acid bases, which allows them to interact with biological macromolecules such as DNA and RNA. This structural mimicry has been exploited in the design of drugs targeting various diseases, including cancer, viral infections, and inflammatory disorders.

In recent years, there has been a surge in research focused on optimizing the pharmacological properties of pyrimidine-based compounds. The versatility of 6-Aminopyrimidine-4-carboxylic acid as a building block has led to its use in the synthesis of kinase inhibitors, antiviral agents, and immunomodulators. For instance, derivatives of this compound have been investigated for their potential in disrupting protein-protein interactions involved in cancer progression. The carboxylic acid group at the 4-position can be further functionalized to introduce additional pharmacophores, enhancing binding affinity and selectivity towards target enzymes or receptors.

One of the most compelling aspects of 6-Aminopyrimidine-4-carboxylic acid is its role in the development of next-generation antiviral therapies. The ability of pyrimidine derivatives to inhibit viral polymerases has been demonstrated in several preclinical studies. Researchers have leveraged the scaffold provided by 6-Aminopyrimidine-4-carboxylic acid to design molecules that mimic natural nucleobases, thereby interfering with viral replication cycles. These efforts have shown promise in combating emerging viral threats, underscoring the importance of this compound in global health initiatives.

The synthetic pathways for 6-Aminopyrimidine-4-carboxylic acid have also seen significant advancements. Modern synthetic methodologies allow for efficient and scalable production of this compound, enabling its widespread use in industrial applications. Techniques such as multi-step organic synthesis, catalytic transformations, and green chemistry principles have been employed to improve yield and reduce environmental impact. These innovations not only make 6-Aminopyrimidine-4-carboxylic acid more accessible but also align with the growing emphasis on sustainable chemical manufacturing.

Furthermore, computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between 6-Aminopyrimidine-4-carboxylic acid derivatives and biological targets. Advanced algorithms allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds with high precision. This computational approach has accelerated drug discovery pipelines and has been instrumental in identifying novel therapeutic candidates based on 6-Aminopyrimidine-4-carboxylic acid scaffolds.

The pharmaceutical industry continues to invest heavily in exploring new applications for 6-Aminopyrimidine-4-carboxylic acid. Ongoing clinical trials are evaluating its efficacy in treating various diseases, including oncological disorders and neurodegenerative conditions. The compound's ability to modulate key biological pathways makes it a promising candidate for developing targeted therapies that offer improved patient outcomes.

In conclusion, 6-Aminopyrimidine-4-carboxylic acid (CAS No. 38214-46-9) represents a cornerstone in modern medicinal chemistry. Its unique structural features, combined with its versatility as a synthetic intermediate, position it as a critical component in the development of innovative therapeutic agents. As research progresses, it is anticipated that new applications and derivatives will continue to emerge, further solidifying its importance in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:38214-46-9)6-Aminopyrimidine-4-carboxylic acid
A873899
Purity:99%
Quantity:1g
Price ($):151.0
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